N1-(2-benzoyl-4-chlorophenyl)-N4-(p-tolyl)succinamide
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Overview
Description
N1-(2-benzoyl-4-chlorophenyl)-N4-(p-tolyl)succinamide is an organic compound characterized by the presence of a benzoyl group, a chlorophenyl group, and a tolyl group attached to a succinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-benzoyl-4-chlorophenyl)-N4-(p-tolyl)succinamide typically involves the reaction of 2-benzoyl-4-chloroaniline with p-tolyl succinic anhydride. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, can be applied to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N1-(2-benzoyl-4-chlorophenyl)-N4-(p-tolyl)succinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the benzoyl group to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N1-(2-benzoyl-4-chlorophenyl)-N4-(p-tolyl)succinamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(2-benzoyl-4-chlorophenyl)-N4-(p-tolyl)succinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoylphenyl)-N’-(p-tolyl)succinamide
- N-(2-benzoyl-4-methylphenyl)-N’-(p-tolyl)succinamide
- N-(2-benzoyl-4-chlorophenyl)-N’-(m-tolyl)succinamide
Uniqueness
N1-(2-benzoyl-4-chlorophenyl)-N4-(p-tolyl)succinamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the benzoyl and chlorophenyl groups enhances its reactivity and potential for diverse applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N'-(2-benzoyl-4-chlorophenyl)-N-(4-methylphenyl)butanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3/c1-16-7-10-19(11-8-16)26-22(28)13-14-23(29)27-21-12-9-18(25)15-20(21)24(30)17-5-3-2-4-6-17/h2-12,15H,13-14H2,1H3,(H,26,28)(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGNDOHACVNURN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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